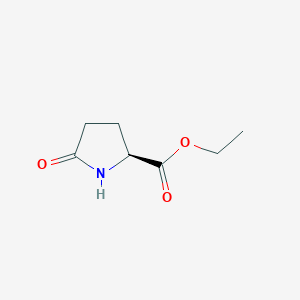

Ethyl 5-oxo-L-prolinate

Descripción

The exact mass of the compound ethyl (2S)-5-oxopyrrolidine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJOOVQLTTVTJY-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303392 | |

| Record name | L-Pyroglutamic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-65-7 | |

| Record name | L-Pyroglutamic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl pidolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Pyroglutamic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-oxo-L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PIDOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PS59ES316 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 5-oxo-L-prolinate

Introduction: A Versatile Chiral Building Block

Ethyl 5-oxo-L-prolinate, also known as L-pyroglutamic acid ethyl ester, is a valuable and versatile chiral building block in modern organic synthesis. As a derivative of the naturally occurring amino acid L-glutamic acid, it possesses a unique bicyclic lactam structure that imparts conformational rigidity and multiple reactive sites.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its chirality, stemming from the L-proline backbone, makes it an essential precursor for the stereoselective synthesis of complex molecules.

Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | ethyl (2S)-5-oxopyrrolidine-2-carboxylate |

| CAS Number | 7149-65-7 |

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol |

| Synonyms | L-Pyroglutamic acid ethyl ester, Ethyl L-pyroglutamate, (S)-Ethyl 5-oxopyrrolidine-2-carboxylate |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These properties are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| Melting Point | 54 °C | [2] |

| Boiling Point | 137-140 °C at 0.45 Torr | [1] |

| Density | ~1.161 g/cm³ (Predicted) | [1] |

| Refractive Index | ~1.466 (Predicted) | [1] |

| Solubility | Insoluble in water; soluble in organic solvents such as alcohols, ethers, and esters. | [1] |

Note: The specific optical rotation, a crucial parameter for a chiral compound, is not consistently reported across publicly available databases. It is recommended to determine this value experimentally for each batch to ensure enantiomeric purity.

Spectroscopic Profile

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group (a triplet and a quartet), the diastereotopic protons of the pyrrolidine ring, and the amide proton. The exact chemical shifts and coupling constants can be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester and the lactam, the carbons of the ethyl group, and the carbons of the pyrrolidine ring.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the lactam and the ester functionalities, typically in the range of 1650-1750 cm⁻¹. The N-H stretching vibration of the lactam is also a prominent feature.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 157. The fragmentation pattern is typically dominated by the loss of the ethoxy group (-OEt, 45 amu) and other characteristic cleavages of the pyrrolidone ring.

Synthesis and Purification

The most common and efficient method for the preparation of this compound is the Fischer esterification of L-pyroglutamic acid.

Experimental Protocol: Fischer Esterification of L-Pyroglutamic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Materials:

-

L-Pyroglutamic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or thionyl chloride)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard reflux and extraction glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-pyroglutamic acid in an excess of absolute ethanol.[3]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension. Alternatively, for a milder reaction, thionyl chloride can be used. The reaction is typically carried out under an inert atmosphere.[3]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

-

Workup: After completion, cool the reaction mixture to room temperature and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield a pure, crystalline solid.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the ester and the lactam.[2]

Caption: Key reaction pathways of this compound.

Reactions at the Ester Group

-

Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield L-pyroglutamic acid.

-

Transesterification: Reaction with other alcohols in the presence of a catalyst allows for the synthesis of different pyroglutamate esters.

-

Reduction: The ester can be selectively reduced to the corresponding alcohol, yielding a hydroxymethylpyrrolidinone derivative, a valuable chiral intermediate.

-

Amidation: Reaction with amines can convert the ester into the corresponding amide.

Reactions at the Lactam Group

-

N-Alkylation/N-Acylation: The nitrogen of the lactam can be alkylated or acylated to introduce various substituents.

-

Lactam Ring Opening: Under strong hydrolytic conditions (acidic or basic), the lactam ring can be opened to form derivatives of glutamic acid.[4]

-

Reduction: The lactam carbonyl can be reduced to a methylene group, leading to the formation of ethyl L-prolinate derivatives.

Enolate Chemistry

The α-protons to the ester carbonyl can be deprotonated with a strong base to form a chiral lithium enolate. This enolate can then react with various electrophiles, such as aldehydes in aldol reactions, to form new carbon-carbon bonds with a high degree of stereocontrol.[5]

Role in Drug Development and Complex Molecule Synthesis

This compound is a cornerstone in the synthesis of numerous biologically active compounds, where the introduction of a specific stereocenter is crucial for therapeutic efficacy.

Synthesis of Nootropic Agents

This chiral building block is a key precursor in the synthesis of piracetam analogs and other nootropic drugs.[6][7] The pyrrolidone core is a common pharmacophore in this class of cognitive enhancers. The synthesis of piracetam itself involves the reaction of 2-pyrrolidone with ethyl chloroacetate, followed by amidation.[8] this compound provides a chiral starting point for creating stereochemically defined analogs.

Precursor to Excitatory Amino Acids

This compound has been utilized in the stereoselective synthesis of kainic acid and its derivatives.[9] Kainic acid is a potent neuroexcitatory amino acid and an important tool for neuroscience research.

Synthesis of Glutamic Acid Analogs

Through lactam ring-opening and further modifications, this compound serves as a starting material for the synthesis of various substituted L-glutamic acid analogs, which are of interest in medicinal chemistry for their potential as enzyme inhibitors or receptor modulators.[4][10]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

-

Hazard Identification: It may cause skin and eye irritation.[11] Inhalation of dust may cause respiratory tract irritation.

-

Personal Protective Equipment (PPE): It is recommended to wear safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Toxicology: The toxicological properties have not been fully investigated.[11] However, a 90-day feeding study of L-proline in rats established a no-observed-adverse-effect-level (NOAEL) at a high dietary dose, suggesting low subchronic toxicity for the parent amino acid.[12]

Conclusion

This compound is a highly valuable and versatile chiral synthon in organic chemistry. Its well-defined stereochemistry, coupled with the differential reactivity of its ester and lactam functionalities, provides a powerful platform for the efficient and stereoselective synthesis of a wide range of complex and biologically active molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the chemical properties and synthetic potential of this compound is crucial for the design and execution of innovative synthetic strategies.

References

- Fischer Esterification. (n.d.).

- This compound - ChemBK. (2024, April 9).

- Process for synthesizing l-y-methylene glutamic acid and analogs. (n.d.). Google Patents.

- Process for synthesizing L-γ-methylene glutamic acid and analogs. (n.d.). Google Patents.

- Govindarajan, S., & Sabapathy, K. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

- Mthis compound. (n.d.). PubChem.

- Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof. (n.d.). Google Patents.

- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.

- Synthesis of Enantiomerically Pure 4-Substituted Glutamic Acids and Prolines: General Aldol Reaction of Pyroglutamate Lactam Lithium Enolate Mediated by Et2O·BF3. (1998). The Journal of Organic Chemistry, 63(19), 6776–6777.

- Fischer Esterification. (n.d.). Chemistry Steps.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).

- mass spectra - fragmentation patterns. (n.d.). Chemguide.

- ESI-MS Study on the Aldol Reaction Catalyzed by L-proline. (n.d.).

- Fischer Esterification. (2023, January 22). Chemistry LibreTexts.

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162). (n.d.). Human Metabolome Database.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). (n.d.). Human Metabolome Database.

- Synthesis of (−)‐α‐Kainic acid from L‐proline derivatives. Reagents and... (n.d.). ResearchGate.

- Ethyl (S)-1-Fmoc-5-oxopyrrolidine-2-carboxylate. (n.d.). PubChem.

- N-Phenylacetylglycyl-L-Proline Ethyl Ester Converts into Cyclo-L-Prolylglycine Showing a Similar Spectrum of Neuropsychotropic Activity. (2025, August 6). ResearchGate.

- ethyl (2R)-5-oxopyrrolidine-2-carboxylate. (n.d.). PubChem.

- 13 C NMR chemical shifts of the carbonyl carbons of... (n.d.). ResearchGate.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- DL-Proline, 5-oxo-, methyl ester. (n.d.). NIST WebBook.

- ethyl (2S)-5-oxopyrrolidine-2-carboxylate. (n.d.). 苏州奥佰医药 (Suzhou Aobai Pharmaceutical).

- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain research. Brain research reviews, 19(2), 180–222.

- l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus. (n.d.). PubMed Central.

- Novel synthesis method of nootropic piracetam. (n.d.). Google Patents.

- Heo, J. D., Kim, J. S., Lee, J. S., Kim, Y. H., Kim, J. H., & Kim, H. K. (2010). Toxicological evaluation of L-proline in a 90-day feeding study with Fischer 344 rats. Regulatory toxicology and pharmacology : RTP, 58(1), 114–120.

- Toxicity profiling and antioxidant activity of ethyl acetate extract of leaves of Premna integrifolia L. for its application as protective agent against xenobiotics. (2021, January 8). PubMed Central.

- Tian, Z. (2018). Synthesis of kainic acid derivatives and their application as kainate receptors probes. UBC Library Open Collections.

- 5-Oxoproline ethyl ester. (n.d.). PubChem.

- Van der Werf, P., & Meister, A. (1975). Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle.

Sources

- 1. chembk.com [chembk.com]

- 2. Ethyl 5-oxo-DL-prolinate (66183-71-9) for sale [vulcanchem.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs - Google Patents [patents.google.com]

- 11. 5-Oxo-proline ethyl ester(7149-65-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. Toxicological evaluation of L-proline in a 90-day feeding study with Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

(2S)-5-oxopyrrolidine-2-carboxylate structure

An In-depth Technical Guide to (2S)-5-Oxopyrrolidine-2-Carboxylate: From Core Structure to Therapeutic Potential

Executive Summary

(2S)-5-Oxopyrrolidine-2-carboxylate, commonly known as L-Pyroglutamic acid (L-PCA), is a naturally occurring amino acid derivative with a unique cyclic lactam structure.[1][2] Formed from the intramolecular cyclization of L-glutamic acid or L-glutamine, it serves as a critical intermediate in the γ-glutamyl cycle, a key pathway for glutathione synthesis and recycling.[3] Beyond its fundamental metabolic role, L-PCA exhibits intriguing neuromodulatory functions and serves as a versatile chiral building block for the asymmetric synthesis of complex pharmaceuticals.[4][5] This guide provides a comprehensive technical overview of its structure, properties, biological significance, and applications for researchers, scientists, and drug development professionals. We will delve into the causality behind its structural elucidation, synthetic methodologies, and its expanding role as a privileged scaffold in modern medicinal chemistry.

Introduction: The Significance of a Cyclized Amino Acid

(2S)-5-Oxopyrrolidine-2-carboxylate, also referred to as 5-oxoproline or pidolic acid, is a ubiquitous yet often under-recognized metabolite.[1] Its structure is deceptively simple: a five-membered lactam ring derived from glutamic acid.[2] This cyclization, however, imparts significant chemical and biological properties. It blocks the N-terminus, a feature found in various proteins like bacteriorhodopsin, which protects them from degradation by aminopeptidases.[1][4]

In clinical contexts, its levels in urine and blood can serve as a diagnostic marker for metabolic disorders related to glutathione metabolism, such as 5-oxoprolinuria.[3][6] For drug development professionals, its rigid chiral structure makes it an invaluable starting material for creating stereochemically pure therapeutic agents, ranging from novel antibiotics to central nervous system drugs.[5][7] This guide bridges the gap between its fundamental chemistry and its high-value applications.

Physicochemical Properties and Structural Elucidation

The precise characterization of a molecule is foundational to its application. For L-PCA, a combination of physical property measurements and spectroscopic analysis provides an unambiguous structural and stereochemical identity.

Chemical Structure and Stereochemistry

The systematic IUPAC name for L-PCA is (2S)-5-Oxopyrrolidine-2-carboxylic acid.[1] The "(2S)" designation defines the absolute stereochemistry at the chiral center (alpha-carbon), which is crucial for its biological activity. The molecule features a carboxylic acid group and a lactam (a cyclic amide), which is formed by the condensation of the γ-carboxyl group and the α-amino group of glutamic acid.

Caption: Chemical structure of (2S)-5-oxopyrrolidine-2-carboxylate.

Physical Properties

L-PCA is typically a white to off-white crystalline powder with a slightly acidic taste.[8] Its physical characteristics are summarized below, which are critical for determining appropriate solvents, storage conditions, and formulation strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NO₃ | [9] |

| Molecular Weight | 129.11 g/mol | [10][11] |

| Melting Point | 160-163 °C | [8] |

| Appearance | White crystalline powder | [8] |

| Solubility | Soluble in water, alcohol, acetone; Insoluble in ether | [8] |

| Specific Rotation [α]²⁰/D | -11.9° (c=2, H₂O) | [8] |

Spectroscopic Analysis

Spectroscopic methods provide the definitive "fingerprint" of L-PCA, confirming its covalent structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum shows distinct signals for the single proton at the chiral center (C2) and the two pairs of diastereotopic protons of the methylene groups (C3 and C4).[12] 2D NMR techniques like HSQC correlate the proton signals directly with their attached carbons, leaving no ambiguity.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H (α-proton) | ~4.1-4.2 | ~56 |

| C3-H₂ (β-protons) | ~2.1-2.4 | ~29 |

| C4-H₂ (γ-protons) | ~2.3-2.5 | ~25 |

| N-H | ~7.8-8.0 | - |

| C5 (Lactam Carbonyl) | - | ~178 |

| C1 (Carboxyl Carbonyl) | - | ~175 |

| Note: Shifts are approximate and can vary based on solvent and pH.[11] |

The causality for using NMR is its power to map the complete carbon-hydrogen framework. The distinct chemical shifts are a direct result of the electronic environment of each nucleus, shaped by the electronegative oxygen and nitrogen atoms of the lactam and carboxyl groups.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 130.1, confirming the molecular weight.[13]

Synthesis and Manufacturing

The accessibility of L-PCA as a chiral precursor is largely due to its straightforward synthesis from an inexpensive starting material, L-glutamic acid.

Synthetic Route: Thermal Dehydration

The most common and industrially scalable method for producing L-PCA is the thermal dehydration of L-glutamic acid.[2][8] The choice of this method is driven by its simplicity and high yield. Heating an aqueous solution of L-glutamic acid results in an intramolecular condensation reaction, where the α-amino group attacks the γ-carboxylic acid, eliminating a molecule of water to form the stable five-membered lactam ring.

Caption: General workflow for the synthesis of L-PCA from L-glutamic acid.

Experimental Protocol: Synthesis of L-PCA

This protocol describes a self-validating system where reaction completion can be monitored and the final product's identity confirmed.

-

Dissolution: Dissolve L-glutamic acid in deionized water to create a concentrated solution (e.g., 40-50% w/v).

-

Cyclization: Heat the solution to reflux (approximately 100-120°C) for 2-4 hours. The causality here is that thermal energy is required to overcome the activation energy for the intramolecular nucleophilic acyl substitution.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or by withdrawing aliquots for ¹H NMR analysis. The reaction is complete when the starting material spot/signals disappear.

-

Concentration: After completion, concentrate the reaction mixture under reduced pressure to remove excess water and induce crystallization.

-

Crystallization & Purification: Cool the concentrated solution to allow L-PCA to crystallize. The crystals can be collected by filtration and washed with a cold, non-polar solvent (like ether) to remove residual impurities.[8]

-

Validation: Dry the final product and confirm its identity and purity via melting point analysis and NMR spectroscopy, comparing the data to established references.

Biological Significance and Mechanism of Action

L-PCA is not merely a chemical curiosity; it is a key player in cellular metabolism and neuroscience.

The γ-Glutamyl Cycle and Glutathione Homeostasis

L-PCA is a central intermediate in the γ-glutamyl cycle, a pathway essential for the synthesis and breakdown of glutathione (GSH), the cell's primary antioxidant.[3][6] In this cycle, γ-glutamyl cyclotransferase acts on γ-glutamyl amino acids to release L-PCA.[14] Subsequently, the enzyme 5-oxoprolinase catalyzes the ATP-dependent opening of the lactam ring to regenerate L-glutamate, which can then be used to synthesize new glutathione.[14]

Elevated levels of L-PCA can indicate a disruption in this cycle, often due to a deficiency in glutathione synthetase or severe oxidative stress, forcing the cell into a salvage pathway that produces excess L-PCA.[3] This makes urinary L-PCA a valuable biomarker for assessing glutathione turnover and oxidative stress status.[3][6]

Caption: Simplified role of L-PCA in the γ-Glutamyl Cycle.

Neurological and Cognitive Roles

L-PCA is present in the brain and cerebrospinal fluid and is believed to play a role in cognitive function.[4][8] It readily crosses the blood-brain barrier and may act as a precursor for the key neurotransmitters glutamate and GABA.[2] Some studies suggest L-PCA can enhance memory and learning, and it is marketed in some dietary supplements as a nootropic for this purpose.[1][4] Its mechanism is thought to involve modulating the cholinergic system and increasing acetylcholine activity.[4]

Applications in Research and Drug Development

The true power of L-PCA for drug developers lies in its utility as a chiral scaffold. Its rigid, stereodefined structure provides a reliable starting point for building complex molecules with precise three-dimensional architectures.

-

Chiral Building Block: L-PCA is a "chiral pool" starting material. Both the stereocenter and the two functional groups (lactam and carboxylic acid) can be selectively modified to synthesize a vast array of derivatives, including non-proteinogenic amino acids and alkaloids.[5][7]

-

Therapeutic Agent Development: Analogues of L-PCA have been synthesized and evaluated for a range of biological activities. Studies have shown that L-PCA esters can possess significant antifungal activity, while other derivatives have shown anti-inflammatory and neuritogenic properties.[15] Its structure is considered a "privileged scaffold" because it can be decorated to interact with multiple biological targets.

-

Drug Delivery: Esters of L-PCA have been investigated as dermal penetration enhancers, improving the delivery of therapeutic agents through the skin.[2]

Safety, Handling, and Storage

While L-PCA is a naturally occurring metabolite and has low acute toxicity, proper laboratory handling is essential.[16]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17] Avoid creating dust.[18] In its pure, unbuffered form, L-PCA is acidic and can be corrosive.[16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[19] It is stable under normal conditions but is incompatible with strong bases and oxidizing agents.[8]

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

(2S)-5-Oxopyrrolidine-2-carboxylate is far more than a simple metabolite. Its structure, confirmed by robust spectroscopic techniques, is the key to its diverse functions. It is a critical node in cellular antioxidant defense, a potential modulator of cognitive function, and a cornerstone of modern asymmetric synthesis. For researchers and drug development professionals, L-PCA represents a readily available, stereochemically defined scaffold ripe for exploration. Future research will likely focus on further elucidating its precise neurological mechanisms and leveraging its privileged structure to design next-generation therapeutics targeting a wide range of diseases, from fungal infections to neurodegenerative disorders.

References

- Rupa Health. (n.d.). Pyroglutamic Acid. Retrieved from Rupa Health. [URL: https://www.rupahealth.com/biomarkers/pyroglutamic-acid]

- Xtend Life. (n.d.). Health Benefits of L-Pyroglutamic Acid. Retrieved from Xtend Life. [URL: https://www.xtend-life.com/blogs/supplement-ingredients/l-pyroglutamic-acid]

- ChemicalBook. (2023). L-Pyroglutamic acid | 98-79-3. Retrieved from ChemicalBook. [URL: https://www.chemicalbook.com/Product.aspx?cas=98-79-3]

- Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from Wikipedia. [URL: https://en.wikipedia.org/wiki/Pyroglutamic_acid]

- TargetMol. (n.d.). L-Pyroglutamic acid | Endogenous Metabolite. Retrieved from TargetMol. [URL: https://www.targetmol.com/product/L-Pyroglutamic-acid-562]

- Georganics. (n.d.). L-pyroglutamic acid – description and application. Retrieved from Georganics. [URL: https://georganics.

- Lab Results Explained. (n.d.). 5-Oxoproline - Organic Acids, Comprehensive, Quantitative. Retrieved from Lab Results Explained. [URL: https://www.labresultsexplained.

- AbMole BioScience. (n.d.). 5-Oxoproline;pidolic acid) | CAS 98-79-3. Retrieved from AbMole BioScience. [URL: https://www.abmole.com/products/l-pyroglutamic-acid.html]

- ChemicalBook. (n.d.). L-Pyroglutamic acid(98-79-3) 1H NMR spectrum. Retrieved from ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_98-79-3_1HNMR.htm]

- Pharmasources. (n.d.). L-Pyroglutamic Acid: A Versatile Pharmaceutical Intermediate. Retrieved from Pharmasources. [URL: https://www.pharmasources.

- Human Metabolome Database. (2005). Showing metabocard for Pyroglutamic acid (HMDB0000267). Retrieved from HMDB. [URL: https://hmdb.ca/metabolites/HMDB0000267]

- PubChem. (n.d.). L-Pyroglutamic Acid | C5H7NO3 | CID 7405. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7405]

- PubMed. (2005). Combinatorial Solution-Phase Synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides. Retrieved from PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15892348/]

- PNAS. (1974). Accumulation of 5-Oxoproline in Mouse Tissues After Inhibition of 5-Oxoprolinase and Administration of Amino Acids: Evidence for Function of the γ-Glutamyl Cycle. Retrieved from PNAS. [URL: https://www.pnas.org/doi/abs/10.1073/pnas.71.7.2967]

- BOC Sciences. (n.d.). The Role of L-Pyroglutamic Acid in Chemical Research and Development. Retrieved from BOC Sciences. [URL: https://www.bocsci.com/blog/the-role-of-l-pyroglutamic-acid-in-chemical-research-and-development/]

- PubMed. (2025). Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine. Retrieved from PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38492429/]

- Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/c4261]

- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000267). Retrieved from HMDB. [URL: https://hmdb.ca/spectra/nmr_two_d/1248]

- Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Retrieved from Bentham Science. [URL: https://www.eurekaselect.com/article/76978]

- PubMed. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Retrieved from PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30119995/]

- Fisher Scientific. (2024). Safety Data Sheet - Ethyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate. Retrieved from Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=H62378&productDescription=ETHYL+%28S%29-1-BOC-5-OXOPYRROLIDINE-2-CARBOXYLATE&vendorId=VN00024248&countryCode=US&language=en]

- Spectrum Chemical. (2018). Safety Data Sheet. Retrieved from Spectrum Chemical. [URL: https://www.spectrumchemical.com/msds/P3215.pdf]

- Fisher Scientific. (n.d.). Safety Data Sheet - 2-Pyrrolidone-5-carboxylic acid, sodium salt. Retrieved from Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AA434090B&productDescription=2-Pyrrolidone-5-carboxylic+acid%2C+sodium+salt%2C+50+wt%25+solution+in+water%2C+Thermo+Scientific&vendorId=VN00033897&countryCode=US&language=en]

- CymitQuimica. (n.d.). (2S)-5-oxopyrrolidine-2-carboxylic acid. Retrieved from CymitQuimica. [URL: https://www.cymitquimica.com/base/files/cymit/2S-5-oxopyrrolidine-2-carboxylic-acid_IN-DA00IK0B_en-gb.html]

- Federal Register. (2023). (2S)-5-Oxopyrrolidine-2-carboxylic Acid (L-PCA); Exemption From the Requirement of a Tolerance. Retrieved from Federal Register. [URL: https://www.federalregister.

- Guidechem. (n.d.). L-Pyroglutamic acid 98-79-3. Retrieved from Guidechem. [URL: https://www.guidechem.com/products/98-79-3.html]

- ChemicalBook. (2024). 5-OXO-PYRROLIDINE-2-CARBOXYLIC ACID METHYL ESTER | 54571-66-3. Retrieved from ChemicalBook. [URL: https://www.chemicalbook.com/Product.aspx?cas=54571-66-3]

Sources

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. L-pyroglutamic acid – description and application - Georganics [georganics.sk]

- 3. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 4. xtendlife.com [xtendlife.com]

- 5. benthamscience.com [benthamscience.com]

- 6. 5-Oxoproline - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. nbinno.com [nbinno.com]

- 8. L-Pyroglutamic acid | 98-79-3 [chemicalbook.com]

- 9. (2S)-5-oxopyrrolidine-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 10. L-Pyroglutamic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 11. L-Pyroglutamic Acid | C5H7NO3 | CID 7405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. L-Pyroglutamic acid(98-79-3) 1H NMR spectrum [chemicalbook.com]

- 13. 5-OXO-PYRROLIDINE-2-CARBOXYLIC ACID METHYL ESTER | 54571-66-3 [chemicalbook.com]

- 14. pnas.org [pnas.org]

- 15. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Federal Register :: (2S)-5-Oxopyrrolidine-2-carboxylic Acid (L-PCA); Exemption From the Requirement of a Tolerance [federalregister.gov]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.fr [fishersci.fr]

Introduction: The Versatility and Significance of a Chiral Building Block

An In-Depth Technical Guide to the Synthesis of L-Pyroglutamic Acid Ethyl Ester

L-Pyroglutamic acid ethyl ester, also known as ethyl L-pyroglutamate, is a chiral molecule of significant interest in the fields of pharmaceutical development, cosmetics, and chemical synthesis. As the ethyl ester derivative of L-pyroglutamic acid (a cyclized form of L-glutamic acid), it serves as a versatile intermediate and a functional ingredient.[1][2] In the pharmaceutical industry, it is a key starting material for synthesizing a variety of active pharmaceutical ingredients (APIs), including cognitive enhancers and neuroprotective agents.[1][3] It is also an intermediate in the synthesis of γ-aminobutyrate transaminase (GABA-T) inactivators, which have potential applications in treating conditions like epilepsy and Huntington's disease.[4]

Beyond its pharmaceutical role, L-pyroglutamic acid ethyl ester is utilized in cosmetic formulations for its moisturizing and skin-conditioning properties.[1] In the food industry, it can act as a flavor enhancer.[1] The molecule's utility stems from its unique structure: a chiral pyrrolidone ring that provides a rigid scaffold for asymmetric synthesis, and an ester group that can be readily modified. This guide provides a detailed overview of the primary synthetic routes to L-Pyroglutamic acid ethyl ester, offering field-proven insights into the causality behind experimental choices and self-validating protocols for researchers and drug development professionals.

Core Synthetic Strategies: Pathways to Ethyl L-Pyroglutamate

The synthesis of L-Pyroglutamic acid ethyl ester is primarily achieved through two robust and efficient strategies, each starting from a common, naturally derived amino acid. The choice between these methods often depends on the availability of the starting material, desired scale, and specific laboratory capabilities.

Strategy 1: Direct Esterification of L-Pyroglutamic Acid

This is the most direct and widely employed method. It relies on the classic Fischer-Speier esterification reaction, where a carboxylic acid (L-pyroglutamic acid) reacts with an alcohol (ethanol) under acidic conditions to form the corresponding ester and water.[5][6]

Mechanistic Rationale: The reaction's success hinges on the activation of the carboxylic acid carbonyl group. An acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the weakly nucleophilic ethanol. The resulting tetrahedral intermediate then eliminates a molecule of water to yield the final ester product.[7] To drive the equilibrium towards the product, an excess of ethanol is typically used, and/or the water byproduct is removed.

Catalyst Selection—The "Why":

-

Mineral Acids (e.g., Sulfuric Acid, H₂SO₄): These are the classic Brønsted acid catalysts for Fischer esterification.[6][7] They are inexpensive and effective. However, the reactions may require prolonged heating, and the strong, non-volatile acid necessitates a careful aqueous workup to neutralize it.

-

Thionyl Chloride (SOCl₂): This reagent offers a highly efficient alternative. While it is more than just a catalyst, its use is mechanistically advantageous. Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. This intermediate is much more electrophilic than the protonated carboxylic acid and reacts rapidly with ethanol. A key advantage is that the byproducts of this activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which naturally exit the reaction mixture and help drive the reaction to completion.[8] The HCl produced also serves as the acid catalyst for the esterification.

Strategy 2: Synthesis from L-Glutamic Acid (Cyclization-Esterification)

This approach utilizes the more fundamental amino acid, L-glutamic acid, as the starting material. The core transformation involves an intramolecular cyclization (a dehydration reaction) to form the five-membered lactam ring of pyroglutamic acid, followed by esterification.[9]

Mechanistic Rationale: The N-terminal amine of glutamic acid attacks the side-chain carboxylic acid. This intramolecular condensation, typically induced by heat, eliminates a molecule of water to form the stable pyroglutamate ring structure.[2][10] This transformation can be performed as a separate first step or integrated into a one-pot procedure with the subsequent esterification.

Process Variants:

-

Two-Step Synthesis: L-glutamic acid is first heated (often in water or a high-boiling solvent) to induce dehydration and form L-pyroglutamic acid.[9][11] The isolated pyroglutamic acid is then subjected to esterification as described in Strategy 1. This method allows for the purification of the intermediate, which can be beneficial for overall final purity.

-

One-Pot Synthesis: L-glutamic acid is heated directly in ethanol in the presence of an acid catalyst like sulfuric acid.[12][13] In this scenario, the acid catalyzes both the intramolecular cyclization and the subsequent esterification of the newly formed pyroglutamic acid in a single process. This approach is more atom-economical and efficient for large-scale production, as it avoids the isolation of the intermediate.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core chemical transformations and workflows.

Caption: Mechanism of acid-catalyzed Fischer-Speier esterification.

Caption: Experimental workflow for synthesis using thionyl chloride.

Caption: Synthetic routes starting from L-Glutamic Acid.

Detailed Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility and high yield. Adherence to anhydrous conditions is critical, especially in the thionyl chloride method.

Protocol 1: Thionyl Chloride-Mediated Esterification of L-Pyroglutamic Acid

This method is highly effective and generally provides excellent yields.[8]

Materials:

-

L-Pyroglutamic acid (1 equivalent)

-

Anhydrous Ethanol (EtOH)

-

Thionyl chloride (SOCl₂) (1.1 - 1.3 equivalents)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, rotary evaporator.

Procedure:

-

Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-pyroglutamic acid (e.g., 13.0 g, 100 mmol) in anhydrous ethanol (e.g., 50 mL).

-

Cooling: Cool the suspension to 0°C using an ice-water bath. Vigorous stirring is important to maintain a mobile slurry.

-

Reagent Addition: Slowly add thionyl chloride (e.g., 9.5 mL, 130 mmol) dropwise to the stirred suspension over 20-30 minutes, ensuring the internal temperature does not rise above 5°C. The addition is exothermic and releases HCl and SO₂ gas, so this step must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional 3 hours. Subsequently, allow the mixture to slowly warm to room temperature and continue stirring overnight (approximately 10-12 hours).

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess ethanol and SOCl₂.

-

Work-up: Dissolve the resulting crude residue in DCM (e.g., 300 mL). Transfer the solution to a separatory funnel.

-

Washing: Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious, as CO₂ evolution will cause pressure buildup. Follow this with a wash using brine.

-

Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate to dryness under reduced pressure. The result is the crude L-Pyroglutamic acid ethyl ester.

-

Purification: The product can be purified by recrystallization (e.g., from a toluene/cyclohexane mixture) or by silica gel column chromatography to yield the final product as a white to off-white solid.[8] A typical reported yield for this procedure is around 82%.[8]

Protocol 2: One-Pot Synthesis from L-Glutamic Acid

This method is efficient for larger scales and when starting from L-glutamic acid.[12][13]

Materials:

-

L-Glutamic acid (1 equivalent)

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

-

Three-necked flask, condenser, heating mantle.

Procedure:

-

Setup: To a three-necked flask equipped with a condenser and a mechanical stirrer, add L-glutamic acid (e.g., 147 g, 1 mol), absolute ethanol (e.g., 500 mL), and concentrated sulfuric acid (e.g., 2 mL).

-

Reaction: Heat the mixture to reflux (approximately 90-95°C) and maintain this temperature for 3-5 hours. During this time, the L-glutamic acid will first cyclize to L-pyroglutamic acid, which is soluble in ethanol, and then esterify.

-

Filtration: After the reaction period, filter the hot reaction solution to remove any unreacted L-glutamic acid, which is insoluble in ethanol.

-

Concentration: Concentrate the ethanol filtrate under reduced pressure at a temperature of approximately 55-60°C until the solution is saturated.

-

Crystallization: Cool the concentrated solution to room temperature (e.g., 20-25°C) to induce crystallization. A large amount of crystalline product should precipitate.

-

Isolation: Collect the crystals by suction filtration and wash them with a small amount of cold ethanol. Dry the crystals under vacuum to obtain the L-pyroglutamic acid ethyl ester. The reported purity is often high (>99%) with yields exceeding 85%.[13]

Data Presentation and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized product.

| Property | Value | Source |

| Chemical Formula | C₇H₁₁NO₃ | [8] |

| Molecular Weight | 157.17 g/mol | [8] |

| Appearance | White to cream low-melting solid | [8] |

| Melting Point | ~55 °C | [8] |

| Boiling Point | 140-145 °C @ 1 Torr | [8] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.04 (br, 1H, NH), 4.10-4.22 (m, 3H, OCH₂ and α-CH), 2.22-2.48 (m, 3H), 2.07-2.22 (m, 1H), 1.22 (t, J = 7.1 Hz, 3H, CH₃) | [8] |

Conclusion

The synthesis of L-Pyroglutamic acid ethyl ester is a well-established process that is fundamental to various scientific industries. The two primary strategies—direct esterification of L-pyroglutamic acid and a cyclization-esterification sequence from L-glutamic acid—are both robust and high-yielding. The choice of method can be tailored based on starting material availability and desired process flow. The use of thionyl chloride for direct esterification represents a particularly efficient laboratory-scale method due to the formation of a highly reactive intermediate and gaseous byproducts. For industrial-scale production, the one-pot synthesis from L-glutamic acid offers advantages in terms of process economy and efficiency. Understanding the mechanistic principles behind these transformations allows researchers to optimize conditions and troubleshoot effectively, ensuring the reliable production of this valuable chiral building block.

References

- Georganics. (n.d.). L-pyroglutamic acid – description and application.

- Silverman R. B., et al. (1980). Syntheses of (S)-5-substituted 4-aminopentanoic acids: a new class of. gamma. -aminobutyric acid transaminase inactivators. The Journal of Organic Chemistry, 45(5), 815-818.

- Zhang, J., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry, 26(16), 4645-4653.

- Wikipedia. (n.d.). Fischer–Speier esterification.

- Wikipedia. (n.d.). Pyroglutamic acid.

- Google Patents. (n.d.). US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs.

- Google Patents. (n.d.). CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.

- Chemistry LibreTexts. (2023). Fischer Esterification.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- Yu, L., et al. (2006). Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. Journal of Pharmaceutical and Biomedical Analysis, 42(4), 455-63.

- Patsnap. (n.d.). Method for preparing L-pyroglutamic acid.

- Google Patents. (n.d.). CN103664729A - Method for preparing L-pyroglutamic acid.

- Park, Y. S., et al. (2000). l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus. Applied and Environmental Microbiology, 66(10), 4583-4586.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. echemi.com [echemi.com]

- 9. L-pyroglutamic acid – description and application - Georganics [georganics.sk]

- 10. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Pyroglutamic acid | 98-79-3 [chemicalbook.com]

- 12. Method for preparing L-pyroglutamic acid - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN103664729A - Method for preparing L-pyroglutamic acid - Google Patents [patents.google.com]

Foreword: The Unassuming Power of a Chiral Lactam

An In-depth Technical Guide to Ethyl 5-oxo-L-prolinate (CAS 7149-65-7): Synthesis, Characterization, and Application in Modern Drug Discovery

In the landscape of synthetic chemistry, certain molecules, while not headlining blockbuster drugs themselves, form the critical bedrock upon which complex therapeutic agents are built. This compound, a chiral lactam derived from L-glutamic acid, is a quintessential example of such a foundational building block. Its rigid, stereochemically defined structure provides a reliable starting point for introducing chirality into a target molecule—a parameter of immense importance in modern pharmacology. This guide offers a senior application scientist's perspective on this versatile reagent, moving beyond simple recitation of properties to explore the causal logic behind its synthesis, the nuances of its characterization, and its strategic deployment in the synthesis of high-value compounds. The protocols and data presented herein are designed to be self-validating, providing researchers with a trusted framework for its effective utilization.

Core Molecular Profile and Physicochemical Properties

This compound, systematically known as ethyl (2S)-5-oxopyrrolidine-2-carboxylate, is a derivative of pyroglutamic acid, a naturally occurring amino acid metabolite. Its structure is characterized by a five-membered lactam ring, which imparts significant conformational rigidity, and a stereocenter at the C2 position, which makes it a valuable chiral pool starting material.

A summary of its key physicochemical data is presented below, providing the foundational parameters for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 7149-65-7 | |

| Molecular Formula | C₇H₁₁NO₃ | |

| Molecular Weight | 157.17 g/mol | |

| Appearance | Colorless to pale yellow liquid or low-melting solid | |

| Boiling Point | ~160-162 °C @ 10 mmHg | |

| Melting Point | 26-29 °C | |

| Optical Rotation ([α]D) | -10° to -12° (c=10, H₂O) | |

| Solubility | Soluble in water, ethanol, methanol, chloroform, ethyl acetate |

Synthesis and Purification: A Validated Protocol

The most direct and economically viable route to this compound is the Fischer esterification of L-pyroglutamic acid. The choice of catalyst and reaction conditions is critical for achieving high yield and preventing side reactions, such as racemization or ring-opening.

Synthesis Mechanism and Rationale

The reaction proceeds via a classic acid-catalyzed esterification mechanism. L-pyroglutamic acid is first protonated at the carboxylic acid carbonyl, rendering it more electrophilic. A subsequent nucleophilic attack by ethanol, followed by dehydration, yields the ethyl ester. The use of thionyl chloride (SOCl₂) is a common and effective method. It reacts with ethanol in situ to generate HCl, the acid catalyst, and sulfur dioxide, which drives the reaction forward. This method avoids the addition of strong, non-volatile acids like sulfuric acid, simplifying the workup.

Step-by-Step Laboratory Synthesis Protocol

This protocol describes a robust method for the synthesis and purification of this compound.

Materials:

-

L-Pyroglutamic acid (1.0 eq)

-

Anhydrous Ethanol (EtOH, 5-10 vol)

-

Thionyl chloride (SOCl₂, 1.2 eq)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-pyroglutamic acid and anhydrous ethanol. Cool the mixture in an ice bath (0 °C).

-

Catalyst Addition: Slowly add thionyl chloride dropwise to the stirred suspension over 30-45 minutes. Causality Note: This slow, cooled addition is crucial to control the exothermic reaction between SOCl₂ and ethanol, preventing temperature spikes that could lead to side product formation.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 3-4 hours, monitoring the reaction progress by TLC (e.g., 10% MeOH in DCM).

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dissolve the resulting residue in ethyl acetate. Carefully wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize excess acid), water, and brine. Self-Validation Check: Test the aqueous layer with pH paper after the bicarbonate wash to ensure it is neutral or slightly basic (pH > 7).

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear, colorless to pale yellow oil.

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization: A Validating Framework

Confirming the identity and purity of the synthesized material is paramount. The following data represent typical results from standard analytical techniques.

Spectroscopic Data

| Technique | Expected Readouts |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.29 (t, 3H, -CH₃), 2.20-2.60 (m, 4H, -CH₂CH₂-), 4.25 (q, 2H, -OCH₂-), 4.35 (dd, 1H, α-CH), 6.5-7.0 (br s, 1H, -NH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 14.2 (-CH₃), 25.0 (C3), 29.5 (C4), 57.0 (C2), 61.8 (-OCH₂-), 172.5 (Ester C=O), 178.0 (Lactam C=O) |

| FT-IR (neat, cm⁻¹) | ~3250 (N-H stretch), ~1740 (Ester C=O stretch), ~1690 (Lactam C=O stretch) |

| Mass Spec (ESI+) | m/z: 158.08 [M+H]⁺, 180.06 [M+Na]⁺ |

Applications in Drug Discovery and Chiral Synthesis

The true value of this compound lies in its utility as a versatile chiral intermediate. Its lactam ring can be reductively opened or otherwise modified to generate a range of useful derivatives.

Key Synthetic Transformations

The lactam moiety is the primary site of reactivity. It can undergo several key transformations:

-

Reductive Ring Opening: Using strong reducing agents like lithium aluminum hydride (LiAlH₄) can open the lactam to yield chiral prolinol derivatives.

-

N-Alkylation/Acylation: The nitrogen atom can be functionalized to introduce various substituents.

-

Grignard/Organolithium Addition: Attack at the lactam carbonyl can lead to ring-opened keto-amides.

Case Study: Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

Many ACE inhibitors, a class of drugs used to treat hypertension, feature a proline or proline-like core. This compound serves as a key precursor for building these structures, ensuring the correct stereochemistry required for potent biological activity. The synthesis often involves the reductive opening of the lactam followed by coupling with other fragments.

Logical Flow of Chiral Synthesis

Caption: Strategic use of this compound in multi-step synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for ensuring laboratory safety.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicology: May cause skin, eye, and respiratory irritation. Avoid inhalation of vapors and direct contact.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases. Due to its relatively low melting point, it may solidify if stored in a refrigerator; it can be gently warmed to room temperature to re-liquefy before use.

Conclusion

This compound is more than just a simple chemical intermediate; it is a reliable and cost-effective solution for introducing and preserving chirality in complex syntheses. Its predictable reactivity, stemming from the lactam and ester functionalities, combined with its rigid stereochemical framework, makes it an indispensable tool for medicinal chemists and process development scientists. By understanding the rationale behind its synthesis and the nuances of its reactivity, researchers can fully leverage its potential to accelerate the development of novel therapeutics.

References

- This compound, PubChem, National Center for Biotechnology Inform

Introduction: Bridging Synthesis and Application through Physicochemical Understanding

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl L-pyroglutamate

Ethyl L-pyroglutamate, also known as (S)-(+)-Ethyl 2-pyrrolidone-5-carboxylate, is a chiral molecule of significant interest in pharmaceutical and cosmeceutical development.[1][2][3] As an ethyl ester derivative of L-pyroglutamic acid, a natural metabolite, it serves as a versatile synthetic intermediate, a chiral auxiliary, and a prodrug moiety designed to enhance the lipophilicity and bioavailability of active pharmaceutical ingredients (APIs).[1][2] Its application extends to peptide synthesis and even as a skin conditioning agent in cosmetic formulations.[1][2]

A thorough understanding of the physical characteristics of Ethyl L-pyroglutamate is paramount for researchers, scientists, and drug development professionals. These properties dictate its behavior during synthesis, purification, formulation, and ultimately, its physiological absorption and distribution. This guide provides a comprehensive analysis of its core physicochemical attributes, offering not just data, but the underlying scientific rationale and the experimental methodologies required for their validation. This self-validating approach ensures that researchers can confidently apply this knowledge to their specific development pipelines.

Fundamental Physical and Chemical Identity

The identity and purity of a compound are the bedrock of any scientific investigation. For Ethyl L-pyroglutamate, this begins with its fundamental descriptors.

-

Chemical Name: Ethyl (2S)-5-oxopyrrolidine-2-carboxylate[1][4]

-

Synonyms: L-Pyroglutamic acid ethyl ester, (S)-(+)-2-Pyrrolidinone-5-carboxylic acid ethyl ester, Ethyl 5-oxo-L-prolinate[1][3]

These identifiers are crucial for accurate literature searches, regulatory submissions, and unambiguous communication within the scientific community. The molecular structure, featuring a lactam ring, a chiral center at the C2 position, and an ethyl ester group, dictates all subsequent physical properties.

Macroscopic and Thermodynamic Properties

The macroscopic properties of a substance are the most immediate and tangible characteristics, governing its handling, storage, and phase behavior.

Appearance and State

At ambient temperature, Ethyl L-pyroglutamate typically presents as a white to off-white or yellowish crystalline solid or powder.[1][2][3] Some sources also describe it as a low melting solid or a yellowish viscous oil, which can be attributed to minor impurities or the presence of residual solvent.[5][6] It possesses a mild or barely perceptible odor.[1]

Thermal Properties: Melting and Boiling Points

The melting and boiling points are critical indicators of purity and intermolecular forces. The presence of a polar lactam group and an ester moiety allows for dipole-dipole interactions and hydrogen bonding, resulting in a relatively high melting point for a molecule of its size.

| Property | Value Range | Conditions | Source(s) |

| Melting Point | 47 - 58 °C | Ambient Pressure | [1][2][3][5] |

| Boiling Point | 176 °C | 12 mmHg | [1][6][7] |

| 140-145 °C | 1 Torr | [5] |

The significant range in reported melting points (47°C to 58°C) highlights the importance of rigorous purification.[1][2][3] A sharp melting point is a strong indicator of high purity. The boiling point is consistently reported under reduced pressure, indicating that the compound may be susceptible to degradation at its atmospheric boiling point.

Experimental Protocol: Melting Point Determination (Capillary Method)

-

Objective: To determine the melting range of a purified sample of Ethyl L-pyroglutamate as an indicator of purity.

-

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind the crystalline sample into a fine powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point (e.g., to 35°C).

-

Ramped Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting). This range is the melting point.

-

-

Causality and Validation: A pure compound exhibits a sharp melting range (typically < 2°C). A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and depress the melting point. The protocol is self-validating by comparing the obtained result against a certified reference standard or high-purity literature values.

Optical and Spectroscopic Characterization

As a chiral molecule, the interaction of Ethyl L-pyroglutamate with light and electromagnetic radiation provides a unique fingerprint for identification and structural elucidation.

Optical Rotation: The Chiral Signature

The presence of a single stereocenter at the C2 position in the L-configuration causes solutions of Ethyl L-pyroglutamate to rotate plane-polarized light in a dextrorotatory (+) direction. This is a critical parameter for confirming the enantiomeric identity of the material.

| Property | Value Range | Conditions | Source(s) |

| Specific Rotation | +3° to +4° | [α]D²⁰, c=10 in Ethanol | [2][3] |

| ([α]) | -3.0° to -4.0° | [α]D, c=5 in Water | [5][7][8] |

Note: The sign of optical rotation can be highly dependent on the solvent used. While dextrorotatory in ethanol, it is reported as levorotatory in water. This phenomenon, known as solvent-dependent optical rotation, underscores the critical importance of specifying experimental conditions. The "L" designation refers to the absolute configuration relative to glyceraldehyde, not the direction of optical rotation.

Experimental Protocol: Polarimetry

-

Objective: To measure the specific rotation of Ethyl L-pyroglutamate to confirm its enantiomeric configuration.

-

Methodology:

-

Solution Preparation: Accurately weigh a sample of the compound (e.g., 1.0 g) and dissolve it in a precise volume of a specified solvent (e.g., 10.0 mL of ethanol), noting the concentration (c) in g/100mL.

-

Instrumentation: Calibrate the polarimeter using a blank (solvent only).

-

Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present.

-

Data Acquisition: Measure the observed rotation (α) at a specified temperature (T) and wavelength (D-line of a sodium lamp, 589 nm).

-

Calculation: Calculate the specific rotation using the formula: [α]DT = α / (l × c).

-

-

Causality and Validation: The specific rotation is an intrinsic property of a chiral molecule under defined conditions. The presence of the D-enantiomer (the impurity) would decrease the magnitude of the observed rotation, with a racemic mixture having a rotation of zero. Validation is achieved by ensuring the measured value falls within the established range for the pure L-enantiomer.

Refractive Index and Density

These properties are useful for quality control and for understanding the substance's interaction with light and its packing in the solid or liquid state.

| Property | Value | Conditions | Source(s) |

| Density | ~1.16 - 1.25 g/cm³ | Room Temperature | [1][5][7] |

| Refractive Index (nD) | ~1.431 - 1.466 | 20°C | [1][5][7] |

Spectroscopic Profile

Spectroscopic methods provide detailed information about the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure.

-

¹H NMR (CDCl₃): Key expected signals include a triplet for the ethyl ester's methyl group (~1.2 ppm), a quartet for the ethyl ester's methylene group (~4.1-4.2 ppm), a multiplet for the chiral proton at C2 (~4.1-4.2 ppm), and complex multiplets for the C3 and C4 methylene protons (~2.1-2.5 ppm). A broad singlet for the amide proton (N-H) is also expected (~7.0 ppm).[5][6]

-

¹³C NMR (CDCl₃): Characteristic peaks confirm the presence of the different carbon environments: the lactam carbonyl (~178 ppm), the ester carbonyl (~172 ppm), the ester methylene (~62 ppm), the chiral C2 carbon (~56 ppm), the C4 and C3 methylene carbons (~29 and ~25 ppm, respectively), and the ester methyl carbon (~14 ppm).[6]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Strong absorption bands are expected for the N-H stretch of the lactam, the C=O stretch of the lactam (amide I band), and the C=O stretch of the ester group.

Solubility Profile: A Key to Formulation

Solubility is a critical parameter for drug development, impacting everything from purification to formulation and bioavailability. Ethyl L-pyroglutamate's structure, with both polar (lactam) and non-polar (ethyl ester) functionalities, gives it a nuanced solubility profile.

-

General Solubility: It exhibits moderate to good solubility in polar organic solvents.[1]

-

Specific Solvents: It is soluble in ethanol and methanol.[1] The parent compound, L-pyroglutamic acid, shows high solubility in these solvents as well.[9]

-

Poor Solvents: It is less soluble in nonpolar solvents.[1]

The esterification of the carboxylic acid group in L-pyroglutamic acid to form Ethyl L-pyroglutamate increases its lipophilicity (LogP is approximately 0.15), which is a deliberate strategy in prodrug design to improve membrane permeability.[1]

Experimental Workflow: Isothermal Solubility Determination

-

Objective: To quantitatively determine the solubility of Ethyl L-pyroglutamate in a specific solvent at a constant temperature.

-

Diagrammatic Representation:

Sources

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. echemi.com [echemi.com]

- 6. Ethyl L-pyroglutamate | 7149-65-7 [chemicalbook.com]

- 7. 7149-65-7 CAS MSDS (Ethyl L-pyroglutamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Ethyl L-Pyroglutamate | 7149-65-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Ethyl 5-oxo-L-prolinate

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical development, understanding the fundamental physicochemical properties of a molecule is paramount to its successful formulation and delivery. Ethyl 5-oxo-L-prolinate, an ester derivative of pyroglutamic acid, presents a compelling case study in this regard. While its utility as a potential intermediate and chiral building block is recognized, a comprehensive public repository of its solubility data has remained elusive. This guide is conceived to bridge that gap.

Through a synthesis of established theoretical principles, expertly curated data on its parent compound, L-Pyroglutamic acid, and validated experimental protocols, this document aims to provide a robust framework for the researcher. We will navigate the intricacies of solubility, from the molecular interactions that govern it to the practical methodologies for its determination. Our approach is grounded in scientific integrity, ensuring that every piece of guidance is not just a step to be followed, but a concept to be understood and critically applied. It is my hope that this guide will serve as an indispensable resource, empowering you to make informed decisions in your research and development endeavors.

Introduction to this compound

This compound, also known as ethyl L-pyroglutamate, is a derivative of L-proline, a proteinogenic amino acid. Its structure, featuring a lactam ring and an ethyl ester, imparts specific chemical characteristics that influence its behavior in various solvent systems. A thorough understanding of its solubility is critical for a range of applications, including its use in organic synthesis and as a potential component in pharmaceutical formulations.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₃ | [2][3] |

| Molecular Weight | 157.17 g/mol | [2][3] |

| Appearance | White to cream low melting solid | [4] |

| Melting Point | 55 °C | [4] |

| XLogP3-AA | -0.1 | [3] |

Understanding the Solubility Profile: A Data-Driven Approach

Direct, publicly available quantitative solubility data for this compound is sparse. However, a wealth of information exists for its parent compound, L-Pyroglutamic acid. By examining the solubility of L-Pyroglutamic acid, we can draw scientifically sound inferences about the solubility behavior of its ethyl ester. The primary structural difference is the esterification of the carboxylic acid group, which will significantly impact its interaction with different solvents.

Qualitative Solubility of this compound

Sources indicate that this compound is insoluble in water but soluble in organic solvents such as alcohols, ethers, and esters.[1] This qualitative assessment aligns with the molecule's structure. The presence of the ethyl group reduces its polarity compared to the parent carboxylic acid, thereby decreasing its affinity for highly polar solvents like water and increasing its affinity for organic solvents.

Quantitative Solubility of L-Pyroglutamic Acid: A Proxy for Understanding

A recent study in the Journal of Chemical & Engineering Data provides extensive solubility data for L-Pyroglutamic acid in various organic solvents at different temperatures.[5] This data, presented in mole fraction, offers a valuable baseline for predicting the behavior of this compound.

Table 2: Mole Fraction Solubility (x₁) of L-Pyroglutamic Acid in Selected Solvents at 298.15 K (25 °C)

| Solvent | Mole Fraction Solubility (x₁) |

| Methanol | 4.015 × 10⁻¹ |

| Ethanol | 2.153 × 10⁻¹ |

| Isopropanol | 1.011 × 10⁻¹ |

| n-Propanol | 9.982 × 10⁻² |

| Acetone | 2.011 × 10⁻² |

| Ethyl Acetate | 1.102 × 10⁻³ |

Data extracted from "Effect of Temperature on l-Pyroglutamic Acid Solubility in Organic Solvents: Experimental, Molecular Dynamics Simulation, and Thermodynamic Analysis"[5]

The esterification of the carboxylic acid in L-Pyroglutamic acid to form this compound will likely alter this solubility profile. The removal of the acidic proton and the introduction of the ethyl group will decrease its ability to form strong hydrogen bonds with protic solvents like alcohols, potentially leading to lower solubility in these solvents compared to the parent acid. Conversely, the increased lipophilicity may enhance its solubility in less polar solvents like ethyl acetate and ethers.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data for this compound, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.

Principle of the Isothermal Shake-Flask Method

An excess amount of the solid solute (this compound) is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Step-by-Step Experimental Protocol

-

Preparation:

-

Ensure the purity of this compound and all solvents.

-

Prepare a series of vials with a known volume of each solvent to be tested.

-

-

Equilibration:

-

Add an excess of solid this compound to each vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a constant temperature water bath or incubator with agitation (e.g., an orbital shaker). A typical equilibration time is 24-72 hours, but this should be determined empirically by sampling at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Immediately filter the sample through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Analysis:

-